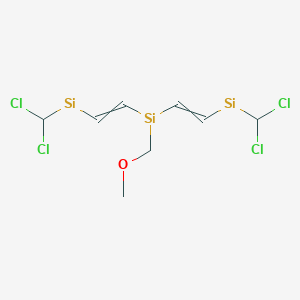
CID 78065807
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065807” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78065807 involves specific synthetic routes and reaction conditions. The detailed synthetic route typically includes the dissolution of organic amines in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Industrial Production Methods: For industrial production, the synthetic route is optimized to ensure scalability and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: CID 78065807 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
CID 78065807 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator . In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 78065807 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78065807 include other chemical entities with comparable structures and properties. These compounds can be identified using databases like PubChem, which allows for the comparison of chemical structures and properties .
Uniqueness: Compared to similar compounds, it may offer advantages such as higher potency, selectivity, or stability .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying biochemical pathways, developing new materials, and exploring therapeutic applications.
Properties
Molecular Formula |
C8H11Cl4OSi3 |
|---|---|
Molecular Weight |
349.2 g/mol |
InChI |
InChI=1S/C8H11Cl4OSi3/c1-13-6-16(4-2-14-7(9)10)5-3-15-8(11)12/h2-5,7-8H,6H2,1H3 |
InChI Key |
VEIXXSMBGMDOSV-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si](C=C[Si]C(Cl)Cl)C=C[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















